2-(pyridin-2-yl)-1,10-phenanthroline
Description
2-(Pyridin-2-yl)-1,10-phenanthroline is a nitrogen-containing heterocyclic ligand derived from 1,10-phenanthroline, a classic chelating agent in coordination chemistry. The compound features a phenanthroline core with a pyridyl substituent at the 2-position (Figure 1). Key properties include:
- Molecular Formula: C₂₂H₁₄N₄
- Molecular Weight: 334.37 g/mol
- Melting Point: 205–206 °C
- Storage: Requires inert gas (N₂ or Ar) at 2–8°C due to air/moisture sensitivity .
The pyridyl group enhances its chelating ability, enabling strong binding to transition metals like Fe(II), Ru(II), and Pd(II). This ligand is widely used in catalysis, spin-crossover complexes, and supramolecular chemistry .
Properties
CAS No. |
56100-33-5 |
|---|---|
Molecular Formula |
C17H11N3 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis Using Diamino-Phenanthroline Precursors
A widely adopted strategy involves the condensation of 5,6-diamino-1,10-phenanthroline with pyridyl-containing reactants. For instance, reaction with 2,2'-bipyridyl in methanol under reflux conditions yields 2,3-di(pyridin-2-yl)pyrazino[2,3-f] phenanthroline (phpy), a related ligand . Although this method primarily generates pyrazine-fused derivatives, modifying the stoichiometry or reactant choice could favor mono-substitution.
Mechanistic Insights :
The reaction proceeds via nucleophilic aromatic substitution, where the amino groups of 5,6-diamino-1,10-phenanthroline attack electrophilic carbons in 2,2'-bipyridyl, forming a pyrazine ring . Adjusting reaction time (5–16 hours) and solvent polarity (methanol vs. methoxyethanol) influences product distribution . For example, extending reflux duration to 16 hours in methoxyethanol improves yields of iridium-containing complexes but may over-functionalize the phenanthroline core .
Optimization Data :
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reactant Ratio | 1:1 (phen:bipyridyl) | 73 | |
| Solvent | Methanol | 73 | |
| Temperature | Reflux (65–80°C) | 73 |
Palladium-catalyzed coupling offers precise control over pyridyl group introduction. While not explicitly detailed in the sources, analogous methods for di(pyridin-2-yl)amine (dpa) functionalization suggest viable pathways . For example, halogenated phenanthroline derivatives (e.g., 2-bromo-1,10-phenanthroline) could undergo Suzuki-Miyaura coupling with pyridin-2-ylboronic acid.
Hypothetical Workflow :
-
Halogenation : Introduce bromine at the 2-position of 1,10-phenanthroline using N-bromosuccinimide (NBS) under radical conditions.
-
Coupling : React 2-bromo-1,10-phenanthroline with pyridin-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture.
-
Purification : Isolate via column chromatography, yielding 2-(pyridin-2-yl)-1,10-phenanthroline.
Advantages :
-
High regioselectivity due to Pd’s oxidative addition specificity.
Stepwise Coordination and Ligand Modification
Dinuclear Ru(II)-Pd(II) complexes provide indirect insights into ligand synthesis. For example, Phen-NPy2 ligands—1,10-phenanthrolines with dpa substituents—are synthesized via sequential metal coordination . Ru(II) binds the phenanthroline site, while Pd(II) occupies the dpa moiety, confirmed by NMR and X-ray diffraction . Adapting this approach, this compound could arise from partial hydrolysis or selective deprotection of dpa-functionalized precursors.
Key Observations :
-
NMR Shifts : Coordination-induced upfield shifts (e.g., H2/H9 protons moving from 9.09 ppm to 8.06 ppm) confirm Ru binding to phenanthroline .
-
Emission Properties : Ru-Pd complexes exhibit photoluminescence at 615–625 nm, indirectly validating ligand integrity .
Substitution Reactions on Prefunctionalized Phenanthroline
The patent CN105884769A details amination at the 2-position of 1,10-phenanthroline using tert-butylamine and p-toluenesulfonic anhydride . Replacing the amine with a pyridyl group via nucleophilic substitution or transition-metal catalysis could yield the target compound.
Proposed Pathway :
-
Amination : Synthesize 1,10-phenanthroline-2-amine as per the patent .
-
Diazotization : Convert the amine to a diazonium salt using NaNO₂/HCl.
-
Pyridyl Introduction : Perform a Meerwein arylation with pyridine-2-boronic acid under Pd catalysis.
Challenges :
-
Steric hindrance at the 2-position may limit reaction efficiency.
-
Competing side reactions (e.g., di-substitution) require careful stoichiometric control.
Structural and Spectroscopic Characterization
Successful synthesis is validated through:
-
¹H NMR : Downfield shifts in pyridyl protons (e.g., 8.37 ppm for H6 in dpa) .
-
X-Ray Diffraction : Confirms square-planar Pd coordination (N–Pd–Cl angles ≈ 90°) .
-
UV-Vis Spectroscopy : Absorption bands at 370–470 nm indicate π→π* transitions in the aromatic system .
Applications in Catalysis and Beyond
While beyond preparation scope, the compound’s utility in Cu-free Sonogashira coupling underscores its value. Ru-Pd dinuclear complexes derived from similar ligands accelerate reactions threefold under blue LED irradiation .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce partially or fully reduced phenanthroline derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Coordination Chemistry:
Material Science: The compound is explored for its use in the development of luminescent materials and sensors.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes, which is of interest in anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand Architecture and Coordination Modes
Table 1: Structural and Physical Properties of Selected Phenanthroline Derivatives
Key Observations:
- Coordination Sites : Increasing substituents (e.g., 2,9-di(pyridin-2-yl)) expand coordination sites, enabling higher denticity and heterometallic complex formation .
- Electronic Effects : Substituents like imidazole (L3) introduce π-conjugation, altering redox properties and photophysical behavior compared to pyridyl-only derivatives .
Spin-Crossover Behavior in Fe(II) Complexes
Substituted phenanthrolines are pivotal in spin-crossover (SCO) systems. Petzold et al. (2017) compared Fe(II) complexes of this compound derivatives:
- Phenyl-Substituted : Exhibited SCO at 170–220 K due to steric bulk stabilizing the low-spin state.
- Pyridyl-Substituted: Showed SCO at lower temperatures (120–150 K), attributed to stronger ligand field splitting from N-donor pyridyl groups .
Key Findings:
- Catalysis : Pyridyl substituents improve metal center accessibility, enhancing catalytic activity in cross-coupling reactions .
- Corrosion Inhibition : this compound (compound K) showed 80% inhibition efficiency for mild steel, lower than methyl- or mesityl-substituted analogs (93% and 89%, respectively), highlighting substituent-dependent adsorption .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(pyridin-2-yl)-1,10-phenanthroline, and how do reaction conditions influence yield?
The Skraup and Friedländer reactions are commonly used. For example, the Skraup method involves cyclizing 8-aminoquinoline derivatives with glycerol and sulfuric acid, while the Friedländer approach uses aldol condensation. Modifying reaction time (e.g., 48 hours for Skraup) and temperature (e.g., 120–140°C) can improve yields up to 70% . Purity is confirmed via recrystallization from ethanol.
Q. How can spectroscopic techniques verify the structural integrity of this compound derivatives?
Use 13C NMR to identify substituent positions: For example, 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline shows distinct peaks at δ 165.43 (C=O) and δ 52.74 (methoxy groups) . Mass spectrometry (e.g., molecular ion at m/z 332.13 for 2,9-diphenyl derivatives) validates molecular weight .
Q. Which metal ions preferentially coordinate with this compound, and what are their coordination geometries?
Cu(II) and Zn(II) form stable complexes. For instance, Cu(II) adopts a distorted octahedral geometry with two chlorides and one phenanthroline ligand, confirmed by X-ray crystallography (bond lengths: Cu–N = 1.98–2.02 Å) . Zn(II) complexes exhibit tetrahedral or trigonal bipyramidal geometries depending on counterions (e.g., perchlorate vs. nitrate) .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents at the 2- and 9-positions affect the ligand’s coordination behavior?
Introducing methoxy groups at these positions increases electron density, enhancing metal-ligand binding affinity. For example, 2,9-bis(4-methoxyphenyl) derivatives show stronger binding to Ru(II) compared to unsubstituted analogs, as evidenced by bathochromic shifts in UV-Vis spectra (Δλ ≈ 20 nm) . Steric effects from bulky substituents (e.g., bromophenyl) can reduce coordination efficiency by ~30% .
Q. What kinetic mechanisms govern the formation of Zn(II) complexes with this compound in aqueous solution?
Studies suggest a two-step mechanism: rapid ligand substitution (k₁ = 1.2 × 10³ M⁻¹s⁻¹) followed by slower reorganization (k₂ = 4.5 × 10² M⁻¹s⁻¹). Activation parameters (ΔH‡ = 58 kJ/mol, ΔS‡ = −120 J/mol·K) indicate associative pathways . pH-dependent speciation (e.g., [Zn(H₂O)₃L]²⁺ vs. [Zn(OH)L]⁺) must be monitored via potentiometry.
Q. How can discrepancies in reported crystallographic data for Cu(II) complexes be resolved?
Contradictions in bond angles (e.g., 85° vs. 89° for N–Cu–N) arise from solvent effects or counterion interactions. Use high-resolution synchrotron data (≤0.8 Å resolution) and Hirshfeld surface analysis to distinguish intrinsic ligand geometry from crystal packing artifacts .
Q. What computational methods validate the photophysical properties of this compound-based materials?
Time-dependent DFT (TD-DFT) with the B3LYP functional predicts absorption spectra (error < 10 nm vs. experimental). For emission, include solvent effects via COSMO and spin-orbit coupling for metal complexes . Compare HOMO-LUMO gaps (e.g., 3.2 eV for Ru(II) complexes) with experimental band gaps from cyclic voltammetry .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
